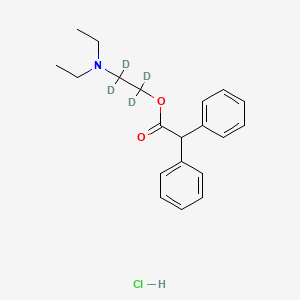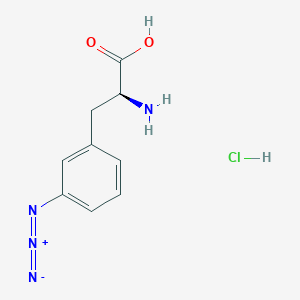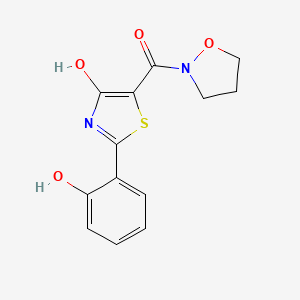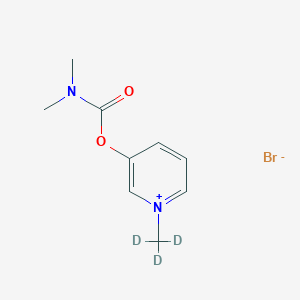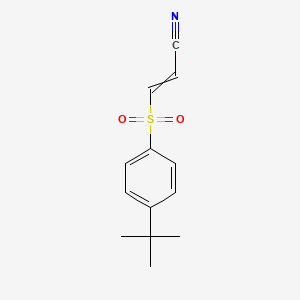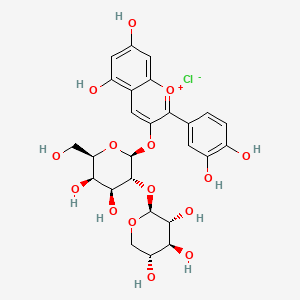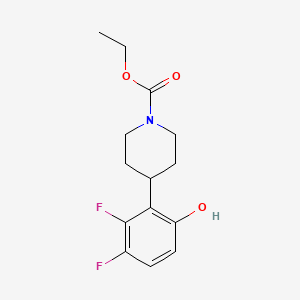
5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol is a complex organic compound that features a benzofuran ring and a benzene ring with hydroxyl and methylbutenyl substituents. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the hydroxyl group: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the methylbutenyl group: This can be done through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) would be fine-tuned to achieve the desired results.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Study of reaction mechanisms: Helps in understanding the behavior of similar compounds.
Biology
Biological activity: Potential use in studying enzyme interactions or as a bioactive compound in various assays.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals.
Therapeutic applications: Investigated for its potential therapeutic effects.
Industry
Material science: Used in the development of new materials with specific properties.
Chemical industry: Intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 5-(6-Hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor interaction: Binding to receptors and modulating their activity.
Pathway modulation: Affecting specific biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1-benzofuran-2-yl derivatives: Compounds with similar benzofuran structures.
3-Methylbut-1-enylbenzene derivatives: Compounds with similar alkyl substituents.
Uniqueness
Structural features: The combination of benzofuran and benzene rings with specific substituents.
Biological activity: Unique interactions with biological targets compared to similar compounds.
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
5-(6-hydroxy-1-benzofuran-2-yl)-2-(3-methylbut-1-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H18O4/c1-11(2)3-6-15-16(21)7-13(8-17(15)22)18-9-12-4-5-14(20)10-19(12)23-18/h3-11,20-22H,1-2H3 |
InChI-Schlüssel |
YVWWLJFWZOKLLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=CC1=C(C=C(C=C1O)C2=CC3=C(O2)C=C(C=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


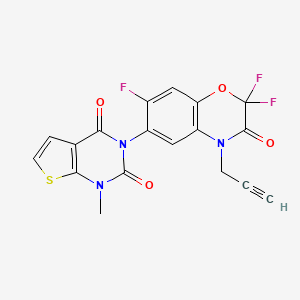
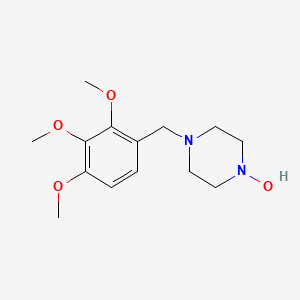
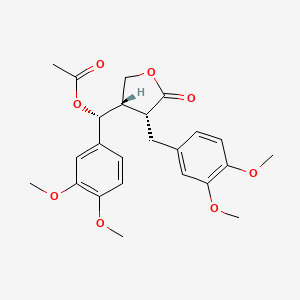
![[5-(Difluoromethyl)pyridin-2-YL]methanol](/img/structure/B12430031.png)
